5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methoxyphenyl)pentanamide
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Overview
Description
5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a chlorophenyl group, and a methoxyphenyl group, making it a unique molecule with significant research interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with anthranilic acid to form the quinazolinone core. This is followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the pentanamide chain to the quinazolinone core under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and viral infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial pathogens.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6-chloro-2-methyl-4(3H)-quinazolinone share a similar core structure but differ in their substituents.
Benzamide Derivatives: Compounds such as 4-chlorobenzamide and 4-methoxybenzamide have similar functional groups but lack the quinazolinone core.
Uniqueness
The uniqueness of 5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(4-METHOXYPHENYL)PENTANAMIDE lies in its combination of the quinazolinone core with both chlorophenyl and methoxyphenyl groups. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C27H26ClN3O4 |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
5-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(4-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C27H26ClN3O4/c1-35-22-15-13-21(14-16-22)29-25(32)8-4-5-17-30-26(33)23-6-2-3-7-24(23)31(27(30)34)18-19-9-11-20(28)12-10-19/h2-3,6-7,9-16H,4-5,8,17-18H2,1H3,(H,29,32) |
InChI Key |
XFTOYMCYWRZBHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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